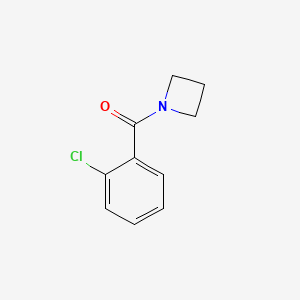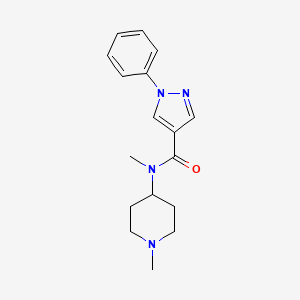
N,N-dimethyl-3-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3-phenylthiophene-2-carboxamide, also known as DPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPTC is a member of the thiophene family, which is known for its diverse range of biological and chemical properties.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3-phenylthiophene-2-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with specific receptors or enzymes in the body. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to have good charge transport properties, making it a promising candidate for use in electronic devices. In anticancer research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In antibacterial research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N-dimethyl-3-phenylthiophene-2-carboxamide in lab experiments include its high purity, ease of synthesis, and diverse range of potential applications. However, the limitations of using N,N-dimethyl-3-phenylthiophene-2-carboxamide include its limited solubility in common organic solvents and its relatively high cost compared to other compounds.
Orientations Futures
There are many potential future directions for research on N,N-dimethyl-3-phenylthiophene-2-carboxamide. In organic electronics, future research could focus on the development of new semiconducting polymers based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved charge transport properties and stability. In biomedical research, future research could focus on the development of new anticancer and antibacterial agents based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved efficacy and reduced toxicity. In molecular electronics, future research could focus on the development of new redox-active molecules based on N,N-dimethyl-3-phenylthiophene-2-carboxamide, with improved switching and sensing properties. Overall, N,N-dimethyl-3-phenylthiophene-2-carboxamide has the potential to make significant contributions to various fields of research, and further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
N,N-dimethyl-3-phenylthiophene-2-carboxamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, while the Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been used successfully to synthesize N,N-dimethyl-3-phenylthiophene-2-carboxamide with high yields and purity.
Applications De Recherche Scientifique
N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including organic electronics, molecular electronics, and biomedical research. In organic electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a building block for the synthesis of semiconducting polymers, which have potential applications in electronic devices such as solar cells and transistors. In molecular electronics, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been used as a redox-active molecule for the development of molecular wires and switches. In biomedical research, N,N-dimethyl-3-phenylthiophene-2-carboxamide has been studied for its potential anticancer and antibacterial properties.
Propriétés
IUPAC Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-14(2)13(15)12-11(8-9-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBFPDVFOXFCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3-phenylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)

![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)





